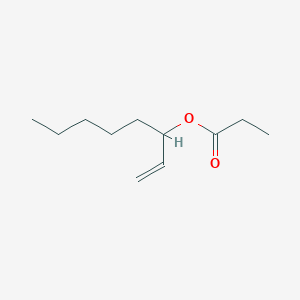
1-Octen-3-YL propionate
Übersicht
Beschreibung
1-Octen-3-YL propionate, also known as 1-Octenyl-3-propanoate, is a chemical compound with the molecular formula C11H20O2 . It has a molecular weight of 184.2753 . It is used in the industry as a flavoring agent . It has a mushroom type odor .
Molecular Structure Analysis
The molecular structure of 1-Octen-3-YL propionate consists of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for this compound is JXIWFCAUMLSOOO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Octen-3-YL propionate has a molecular weight of 184.2753 . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Microbiology : 1-Octen-3-ol, a related compound, has been found to inhibit the germination of conidia in Penicillium paneum. This effect impacts essential metabolic processes, though it is reversible (Chitarra, Abee, Rombouts, & Dijksterhuis, 2005).
Environmental Science : Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, used as an antioxidant in folios, poses no significant environmental or toxicological concerns (Herrchen, Kördel, & Klein, 1997).
Food Science : In soybean processing, 1-Octen-3-ol is formed from its glycoside, necessitating strategies for managing its formation in soybean products (Matsui, Takemoto, Koeduka, & Ohnishi, 2018).
Chemical Engineering : The hydroformylation of 1-octene can be controlled under continuous flow conditions with specific catalysts, resulting in a turnover frequency and controlled rhodium leaching (Frisch et al., 2007).
Medicine and Health : Propionate has been studied for its effects on weight management in overweight adults, showing potential benefits through appetite regulation and reduced energy intake (Chambers et al., 2014).
Analytical Chemistry : A method has been developed to accurately quantify 1-octen-3-one in wines, demonstrating precision and a low detection limit (Culleré, Cacho, & Ferreira, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
oct-1-en-3-yl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-9-10(5-2)13-11(12)6-3/h5,10H,2,4,6-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIWFCAUMLSOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024598 | |
| Record name | 1-Octen-3-yl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octen-3-YL propionate | |
CAS RN |
63156-02-5 | |
| Record name | 1-Octen-3-yl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



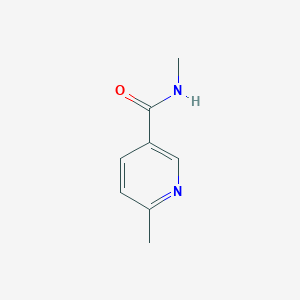
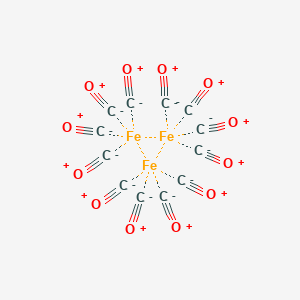
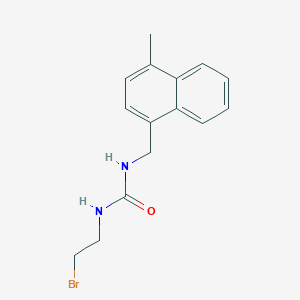
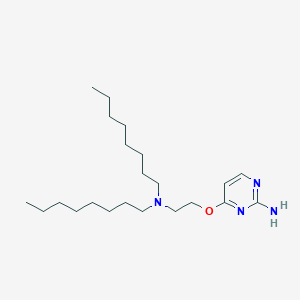
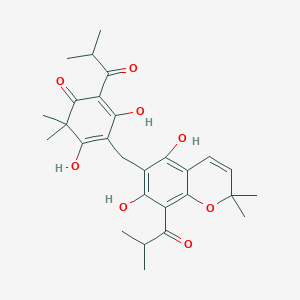
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)
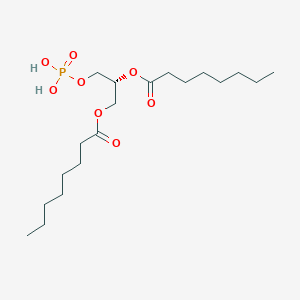
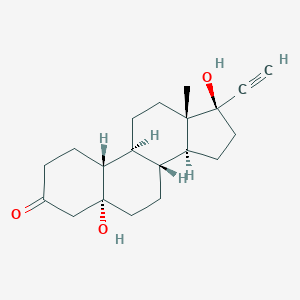
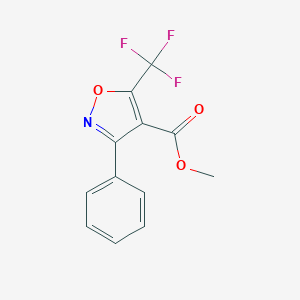
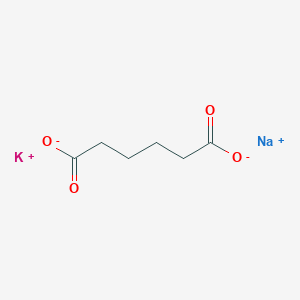
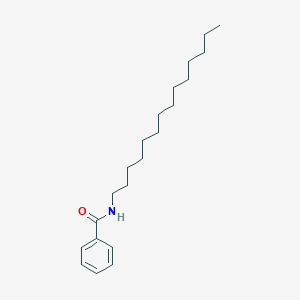
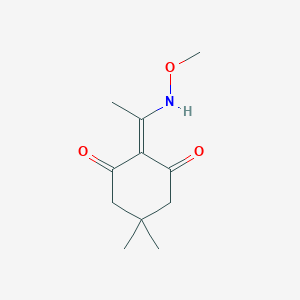
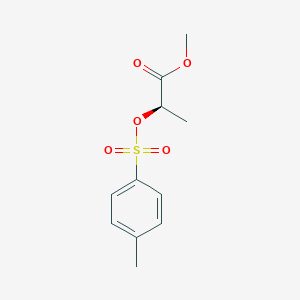
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)